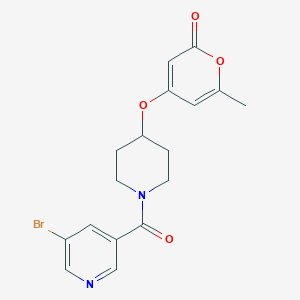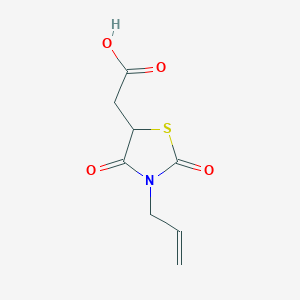![molecular formula C24H23N5O3S B2590227 N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893904-29-5](/img/structure/B2590227.png)
N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group, which is a phenyl ring attached to a methylene (-CH2-) group . The molecule also has a thioacetamide group, which is similar to an acetamide group but with a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, benzyl group, and thioacetamide group would contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The thioacetamide group could potentially undergo hydrolysis or other reactions .科学的研究の応用
Synthesis and Derivative Formation
N-Benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide serves as a starting point or intermediate in the synthesis of various novel heterocyclic compounds. Such compounds include thiazolopyrimidines, oxadiazepines, and triazines, which exhibit potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Application in Medicinal Chemistry
This chemical has applications in medicinal chemistry, particularly in the design and synthesis of classical and nonclassical antifolates. These antifolates act as dihydrofolate reductase inhibitors, serving as potential antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Role in Antitumor Activity
Further investigation into similar chemical structures reveals their use in synthesizing compounds with potent antitumor activity. These activities are primarily assessed against various cancer cell lines, indicating the potential of these compounds in cancer treatment research (Edrees & Farghaly, 2017).
Contribution to Drug Design
This compound and its derivatives are significant in drug design, contributing to the development of drugs with specific targeted actions, such as dual inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase. These inhibitors show promise in the treatment of diseases like cancer (Gangjee, Jain, Phan, Lin, Song, McGuire, & Kisliuk, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-benzyl-2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-15-9-7-8-12-17(15)20-26-21-19(23(31)29(3)24(32)28(21)2)22(27-20)33-14-18(30)25-13-16-10-5-4-6-11-16/h4-12H,13-14H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWOMNKYIXZAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)


![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)
![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)

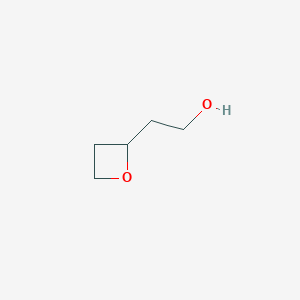
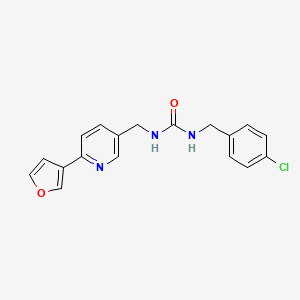
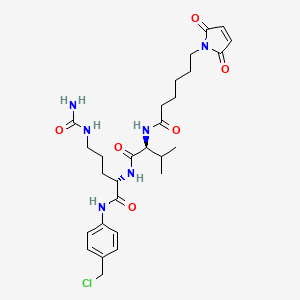
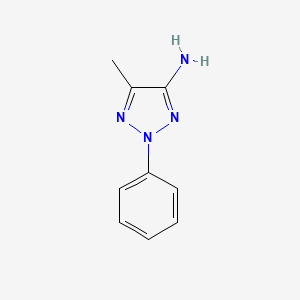
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2590163.png)
